Triethanolamine dioleate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Triethanolamine dioleate is synthesized by reacting triethanolamine with oleic acid in a mass ratio of 2:1. The reaction is typically carried out in the presence of a solvent such as toluene. The mixture is heated until no water is generated, indicating the completion of the reaction. The product is then cooled to obtain this compound .

Industrial Production Methods

In industrial settings, the preparation of this compound involves the same basic steps but on a larger scale. The reaction is carried out in a reactor with precise control over temperature and mixing to ensure consistent product quality. The final product is often purified through distillation or other separation techniques to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions

Triethanolamine dioleate can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the reaction conditions.

Reduction: It can be reduced to form simpler compounds.

Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

Triethanolamine dioleate has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of triethanolamine dioleate involves its ability to act as a surfactant, reducing the surface tension between different phases. This property allows it to stabilize emulsions and enhance the solubility of various compounds. At the molecular level, it interacts with both hydrophilic and hydrophobic molecules, facilitating their dispersion in aqueous and non-aqueous media .

Comparaison Avec Des Composés Similaires

Similar Compounds

Triethanolamine: A related compound with similar surfactant properties but without the oleate component.

Diethanolamine: Another related compound with two ethanolamine groups instead of three.

Monoethanolamine: A simpler compound with only one ethanolamine group.

Uniqueness

Triethanolamine dioleate is unique due to its combination of triethanolamine and oleic acid, which imparts both hydrophilic and hydrophobic properties. This makes it particularly effective as an emulsifier and surfactant in various applications .

Activité Biologique

Triethanolamine (TEA), also known as Trolamine, is an organic compound with the chemical formula N(CH₂CH₂OH)₃. It is a viscous liquid that serves various roles in pharmaceuticals and cosmetics, including as a surfactant, emulsifier, and pH adjuster. This article focuses on the biological activity of triethanolamine dioleate, a derivative of triethanolamine, examining its pharmacological properties, mechanisms of action, and safety profile.

This compound exhibits several biological activities primarily due to its surfactant properties. As a surfactant, it lowers interfacial tension, facilitating the emulsification of hydrophobic substances in aqueous solutions. This property is particularly useful in pharmaceutical formulations where drug solubility is crucial for efficacy.

- Antioxidant Activity : TEA has been noted for its potential antioxidant properties. It may help prevent the auto-oxidation of fats and oils in formulations, which is essential for maintaining the stability of cosmetic and pharmaceutical products .

- Dermal Absorption : Studies indicate that dermal absorption of triethanolamine increases with dosage. In animal models, absorption rates ranged from 19-28% in rats and 60-80% in mice when applied with acetone . This suggests that TEA can penetrate biological membranes, which may enhance its therapeutic applications.

- Cytotoxicity : Research has shown that triethanolamine can induce cytotoxic effects under certain conditions. For instance, exposure to high concentrations has been linked to increased oxidative stress and cytotoxicity in cell cultures .

Efficacy in Ear Wax Removal

A systematic review analyzed ten studies involving triethanolamine-based ear drops for the removal of ear wax. The results indicated that active treatments using triethanolamine polypeptide showed a significantly higher clearance rate compared to no treatment (22% vs. 5%) after five days . This highlights its effectiveness as a topical agent.

Safety Profile

While triethanolamine is widely used, it has been associated with certain adverse effects:

- Allergic Reactions : Reports indicate that triethanolamine can cause contact allergies, particularly in cosmetic applications .

- Toxicity Studies : In inhalation studies conducted on Wistar rats, triethanolamine exhibited less systemic toxicity compared to diethanolamine but still raised concerns regarding respiratory tract irritation at higher concentrations .

Comparative Analysis of Biological Activity

| Property | Triethanolamine | This compound |

|---|---|---|

| Antioxidant Activity | Moderate | Enhanced |

| Dermal Absorption | 19-80% | Higher potential |

| Cytotoxicity | Low at standard use | Increased at high doses |

| Efficacy in Treatments | Effective for ear wax removal | Potentially broader applications |

Propriétés

Numéro CAS |

54999-00-7 |

|---|---|

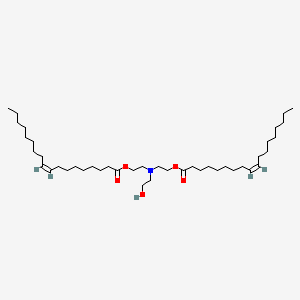

Formule moléculaire |

C42H79NO5 |

Poids moléculaire |

678.1 g/mol |

Nom IUPAC |

2-[2-hydroxyethyl(2-octadec-9-enoyloxyethyl)amino]ethyl octadec-9-enoate |

InChI |

InChI=1S/C42H79NO5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)47-39-36-43(35-38-44)37-40-48-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,44H,3-16,21-40H2,1-2H3 |

Clé InChI |

LKJAFAGFOFGLLS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCN(CCO)CCOC(=O)CCCCCCCC=CCCCCCCCC |

SMILES isomérique |

CCCCCCCC/C=C\CCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCC/C=C\CCCCCCCC)CCO |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC(=O)OCCN(CCO)CCOC(=O)CCCCCCCC=CCCCCCCCC |

Key on ui other cas no. |

54999-00-7 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.